molecular formula C13H15NO3 B1365782 5-Methoxyindole-3-butyric acid CAS No. 83696-90-6

5-Methoxyindole-3-butyric acid

Cat. No. B1365782
CAS RN: 83696-90-6
M. Wt: 233.26 g/mol
InChI Key: CIYTWRCWBDXUQU-UHFFFAOYSA-N
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Description

5-Methoxyindole-3-butyric acid is a compound with the CAS Number 83696-90-6 . It has a molecular weight of 233.27 . The IUPAC name for this compound is 4-(5-methoxy-1H-indol-3-yl)butanoic acid . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Methoxyindole-3-butyric acid, has been a subject of research. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .


Molecular Structure Analysis

The InChI code for 5-Methoxyindole-3-butyric acid is 1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

5-Methoxyindole-3-butyric acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 233.27 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Design and Synthesis of Indole Derivatives

  • Summary of Application: Indole derivatives, including 5-Methoxyindole-3-butyric acid, are used in the design and synthesis of novel compounds. These compounds have shown remarkable biological activity and can be used as enzyme inhibitors and receptor antagonists .
  • Methods of Application: Two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate, respectively . The structural properties of the synthetic products were confirmed by FT-IR, 1 H NMR, and elemental analysis, while the thermal stabilities and purities were measured by melting point determination .
  • Results or Outcomes: The results showed that these compounds can be used as inhibitors . The inhibition effect of compounds was predicted by quantum treatment .

Plant Growth Stimulant

  • Summary of Application: 5-Methoxyindole-3-butyric acid, as an indole derivative, is used as a plant growth stimulant. It enhances the development of plants and food crops when applied to cuttings, leaves, or soil. It has been proven to increase flower production and crop yield .
  • Methods of Application: The compound is typically dissolved in 75% or purer alcohol for use in plant rooting, making a solution of between 10,000 and 50,000 ppm. This alcohol solution is then diluted with distilled water to the desired concentration .
  • Results or Outcomes: The use of this compound leads to increased water intake by the plants, efficiency and effectiveness in plant growth, and protection of plants during transplant .

Root Formation in Micropropagation

  • Summary of Application: In plant tissue culture, 5-Methoxyindole-3-butyric acid is used to initiate root formation in vitro in a procedure called micropropagation .
  • Methods of Application: The compound is applied to the plant tissue in a controlled environment to stimulate the growth of roots .
  • Results or Outcomes: The application of this compound results in the rapid formation of roots, allowing for the propagation of plants from cuttings .

Neuropharmacological Interest

  • Summary of Application: 5-Methoxyindole-3-butyric acid has been studied for its potential neuropharmacological applications. Specifically, it has been used in the synthesis of hydrazone derivatives that are of interest in neuropharmacology .
  • Methods of Application: The compound is used in the synthesis of hydrazone derivatives. These derivatives are prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .
  • Results or Outcomes: The synthesized compounds have been studied for their radical scavenging properties, which could have implications in neuropharmacology .

Antioxidant and Prooxidant Effects

  • Summary of Application: 5-Methoxyindole-3-butyric acid has been studied for its antioxidant and prooxidant effects. It has been shown to decrease oxidative damage induced by iron on biologically significant molecules like lecithin and deoxyribose .
  • Methods of Application: The compound is applied in model systems to study its effects on oxidative damage .
  • Results or Outcomes: The application of this compound results in decreased oxidative damage, suggesting potential antioxidant and prooxidant effects .

Safety And Hazards

The safety information for 5-Methoxyindole-3-butyric acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYTWRCWBDXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459843
Record name 5-Methoxyindole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyindole-3-butyric acid

CAS RN

83696-90-6
Record name 5-Methoxyindole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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